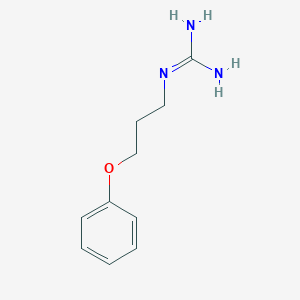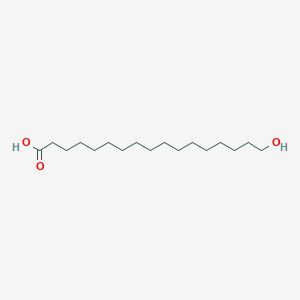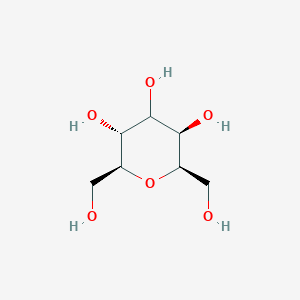
Guanoxyfen
Übersicht
Beschreibung
Guanoxyfen ist eine chemische Verbindung mit der Summenformel C10H15N3O . Es ist für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt. Die Verbindung wird auch als 2-(3-Phenoxypropyl)guanidin bezeichnet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Guanoxyfen kann durch die Guanylierung verschiedener Amine mit Cyanamid in Gegenwart katalytischer Mengen an Scandium(III)-triflat unter milden Bedingungen in Wasser synthetisiert werden . Eine weitere Methode beinhaltet die Verwendung von Lanthanidamiden als Katalysatoren für die Guanylierung sowohl aromatischer als auch sekundärer Amine . Zusätzlich kann die kupferkatalysierte Dreikomponenten-Synthese unter Verwendung von Cyanamiden, Arylboronsäuren und Aminen eingesetzt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von Carbamoylisothiocyanaten als Ausgangsmaterialien, die sich ideal für die Synthese von multisubstituierten Guanidinen eignen . Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden.
Substitution: this compound kann Substitutionsreaktionen unterliegen, insbesondere nucleophile Substitution, bei der die Guanidingruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid oder andere starke Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
Guanoxyfen undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Guanoxyfen hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird auf seine potenzielle Verwendung als Antidepressivum und Antihypertensivum untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Vasokonstriktor-Reaktionen auf sympathische Nervenstimulation hemmt . Es potenziert die Wirkungen von Adrenalin und Noradrenalin, was zu einer erhöhten Blutzuckerkonzentration und einem verminderten Appetit führt . Die Verbindung zielt auf spezifische molekulare Pfade ab, die an diesen physiologischen Reaktionen beteiligt sind.
Wirkmechanismus
Guanoxyfen exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation . It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite . The compound targets specific molecular pathways involved in these physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Guanidin: Eine Verbindung mit ähnlichen Guanidinium-funktionellen Gruppen.
Phenoxypropylamin: Teilt sich den Phenoxypropyl-Rest mit Guanoxyfen.
Quinoxyfen: Eine weitere Verbindung mit ähnlichen Strukturmerkmalen.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Kombination aus Guanidin- und Phenoxypropyl-Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, Vasokonstriktor-Reaktionen zu hemmen und die Wirkungen von Adrenalin und Noradrenalin zu potenzieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-(3-phenoxypropyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBTMGAIXZRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156579 | |
| Record name | Guanoxyfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-83-4 | |
| Record name | Guanoxyfen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanoxyfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANOXYFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)










